Cas no 93267-04-0 (Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate)

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate structure
93267-04-0 structure
Nome do Produto:Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
N.o CAS:93267-04-0
MF:C9H16INO4
MW:329.132115364075
MDL:MFCD00216579
CID:61617
PubChem ID:10903591

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Propriedades químicas e físicas

Nomes e Identificadores

    • (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
    • N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl Ester
    • Boc-Beta-iodo-Ala-Ome
    • (2R)-3-Iodo-2-(tert-butoxycarbonylamino)propanoic acid methyl ester
    • (R)-methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate
    • Boc-3-iodo-L-alanine Methyl Ester
    • Boc-Ala(I)-Ome
    • Boc-b-iodo-Ala-OMe
    • Boc-β-iodo-Ala-OMe
    • L-N-Boc-3-Iodoalanine Methyl Ester
    • Boc-?-iodo-Ala-OMe
    • Boc-ß-iodo-Ala-OMe
    • Boc-β-iodo-Ala-OMe,Boc-&szlig
    • -iodo-Ala-OMe,BR
    • Boc-Ala(3-I)-OMe
    • N-Boc-3-iodo-L-alanine Methyl Ester
    • Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate
    • Methyl (R)-2-(tert-butoxycarbonylamino)-3-iodopropanoate
    • L
    • N-Boc-L-iodoalanine methyl ester
    • Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
    • MDL: MFCD00216579
    • Inchi: 1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
    • Chave InChI: UGZBFCCHLUWCQI-LURJTMIESA-N
    • SMILES: IC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
    • BRN: 4422011

Propriedades Computadas

  • Massa Exacta: 329.0124g/mol
  • Carga de Superfície: 0
  • XLogP3: 1.4
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Ligações Rotativas: 6
  • Massa monoisotópica: 329.0124g/mol
  • Massa monoisotópica: 329.0124g/mol
  • Superfície polar topológica: 64.6Ų
  • Contagem de Átomos Pesados: 15
  • Complexidade: 237
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2

Propriedades Experimentais

  • Cor/Forma: White to Yellow Solid
  • Densidade: 1.5510
  • Ponto de Fusão: 49.0 to 53.0 deg-C
  • Ponto de ebulição: 356.5℃ at 760 mmHg
  • Ponto de Flash: 169.4 °C
  • Coeficiente de partição da água: Soluble in water and 1% acetic acid.
  • PSA: 64.63000
  • LogP: 1.87860
  • Rotação Específica: -4° (c=2, MeOH)
  • Actividade Óptica: [α]22/D −4°, c = 2 in methanol
  • Sensibilidade: Light Sensitive

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Informações de segurança

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Dados aduaneiros

  • CÓDIGO SH:2924199090
  • Dados aduaneiros:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
AstaTech
56474-50/G
BOC-3-IODO-L-ALANINE METHYL ESTER
93267-04-0 95%
50/G
$274 2022-06-01
AstaTech
56474-250/G
BOC-3-IODO-L-ALANINE METHYL ESTER
93267-04-0 95%
250/G
$822 2022-06-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B51970-10g
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
93267-04-0 98%
10g
¥158.0 2022-04-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H61638-250mg
N-Boc-3-iodo-L-alanine methyl ester, 98%
93267-04-0 98%
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¥367.00 2023-05-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0059-50G
methyl (2R)-2-(tert-butoxycarbonylamino)-3-iodo-propanoate
93267-04-0 97%
50g
¥ 402.00 2023-04-12
Oakwood
M03256-1g
Boc-β-iodo-Ala-OMe
93267-04-0 98%
1g
$10.00 2024-07-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H61638-1g
N-Boc-3-iodo-L-alanine methyl ester, 98%
93267-04-0 98%
1g
¥1318.00 2023-05-05
eNovation Chemicals LLC
D694315-100g
N-Boc-3-iodo-L-alanine Methyl Ester
93267-04-0 95%
100g
$310 2023-09-03
eNovation Chemicals LLC
Y1043358-100g
(R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate
93267-04-0 98%
100g
$125 2024-06-07
AstaTech
56474-5/G
BOC-3-IODO-L-ALANINE METHYL ESTER
93267-04-0 95%
5/G
$27 2021-07-03

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ;  25 h, rt
Referência
Toward intrinsically colored peptides: Synthesis and investigation of the spectral properties of methylated azatryptophans in tryptophan-cage mutants
Noichl, Benjamin P.; Durkin, Patrick M.; Budisa, Nediljko, Biopolymers, 2015, 104(5), 585-600

Método de produção 2

Condições de reacção
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C; 1.5 h, rt
Referência
Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions in water
Li, Zhengkai; Ke, Fang; Deng, Hang; Xu, Hualong; Xiang, Haifeng; et al, Organic & Biomolecular Chemistry, 2013, 11(18), 2943-2946

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ;  30 min, 10 - 30 °C; 21.5 h, 20 - 30 °C
Referência
Synthesis of 4-chlorokynurenines and intermediates
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ;  24 h, rt
Referência
Synthesis of N-Boc-3-iodo-zinc-L-alanine methyl ester
Huang, Suo-yi; Wang, Lin-sheng, Huagong Jishu Yu Kaifa, 2004, 33(2), 13-16

Método de produção 5

Condições de reacção
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C; 15 min, rt
1.2 Solvents: Dichloromethane ;  0 °C; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referência
Alkyl Carbagermatranes Enable Practical Palladium-Catalyzed sp2-sp3 Cross-Coupling
Xu, Meng-Yu; Jiang, Wei-Tao; Li, Ying; Xu, Qing-Hao; Zhou, Qiao-Lan; et al, Journal of the American Chemical Society, 2019, 141(18), 7582-7588

Método de produção 6

Condições de reacção
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2.5 h, rt
Referência
The silica mineralisation properties of synthetic Silaffin-1A1 (synSil-1A1)
Daus, Fabian; Xie, Xiulan; Geyer, Armin, Organic & Biomolecular Chemistry, 2022, 20(16), 3387-3396

Método de produção 7

Condições de reacção
1.1 Reagents: Imidazole ,  Triphenylphosphine Solvents: Dichloromethane ;  10 min, rt; rt → 0 °C
1.2 Reagents: Iodine ;  20 min, 0 - 7 °C; 7 °C → rt; 10 min, rt; rt → 0 °C
1.3 Solvents: Dichloromethane ;  60 min, 0 °C; 1 h, 0 °C; 1 h, 0 °C → rt; 1.5 h, rt
Referência
Preparation of N-(Boc)-allylglycine methyl ester using a zinc-mediated, palladium-catalyzed cross-coupling reaction
Prasad Atmuri, N. D.; Lubell, William D., Organic Syntheses, 2015, 92, 103-116

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ;  3 d, rt; 1 d, rt
Referência
Synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester: A useful building block in the synthesis of nonnatural α-amino acids via palladium catalyzed cross coupling reactions
Jackson, Richard F. W.; Perez-Gonzalez, Manuel, Organic Syntheses, 2005, 81, 77-88

Método de produção 9

Condições de reacção
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dimethylformamide ;  3 h, 0 °C → rt
Referência
Application of bis-2-(trimethylsilyl)ethyl diselenide to the synthesis of selenium-containing amino acid derivatives
Yonezawa, Tsubasa; Yamaguchi, Masahito; Ninomiya, Masayuki; Koketsu, Mamoru, Tetrahedron, 2017, 73(42), 6085-6091

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide
1.2 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C → rt; rt → 0 °C
1.3 3.5 h, 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
Referência
Readily available amino acid building blocks for the synthesis of phosphole-containing peptides
van Zutphen, Steven; Margarit, Vicente J.; Mora, Guilhem; Le Floch, Pascal, Tetrahedron Letters, 2007, 48(16), 2857-2859

Método de produção 11

Condições de reacção
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane
Referência
Synthesis of conformationally restricted Beta-turn mimics
Ijsselstijn, Maarten, 2006, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ;  30 min, 0 °C; 1 h, 0 °C; 1.5 h, rt
Referência
Use of a Tandem Prins/Friedel-Crafts Reaction in the Construction of the Indeno-Tetrahydropyridine Core of the Haouamine Alkaloids: Formal Synthesis of (-)-Haouamine A
Fenster, Erik; Fehl, Charlie; Aube, Jeffrey, Organic Letters, 2011, 13(10), 2614-2617

Método de produção 13

Condições de reacção
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ;  10 min, 0 °C; 90 min, 0 °C
Referência
Painting argyrins blue: Negishi cross-coupling for synthesis of deep-blue tryptophan analog β-(1-azulenyl)-L-alanine and its incorporation into argyrin C
Stempel, Erik; Kaml, Robert Franz-Xaver; Budisa, Nediljko; Kalesse, Markus, Bioorganic & Medicinal Chemistry, 2018, 26(19), 5259-5269

Método de produção 14

Condições de reacção
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
Referência
Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes
Caputo, Dimitri F. J.; Arroniz, Carlos; Durr, Alexander B.; Mousseau, James J.; Stepan, Antonia F.; et al, Chemical Science, 2018, 9(23), 5295-5300

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone
Referência
Synthesis of all three regioisomers of pyridylalanine
Walker, Michael A.; Kaplita, Khane Pham; Chen, Ti; King, Dalton H., Synlett, 1997, (2), 169-170

Método de produção 16

Condições de reacção
1.1 Reagents: Iodine Solvents: Acetone
Referência
Organocuprates in a novel synthesis of optically pure amino acids
Bajgrowicz, J. A.; El Hallaoui, A.; Jacquier, R.; Pigiere, C.; Viallefont, P., Tetrahedron, 1985, 41(10), 1833-43

Método de produção 17

Condições de reacção
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  1 h, 0 °C; 1.5 h, rt
Referência
Chemoselectivity of the Ruthenium-Catalyzed Hydrative Diyne Cyclization: Total Synthesis of (+)-Cylindricine C, D, and E
Trost, Barry M.; Rudd, Michael T., Organic Letters, 2003, 5(24), 4599-4602

Método de produção 18

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ;  rt; 42 h, rt
Referência
Preparation of cyclopentylcarbonylamino acid as inhibitors of α4β1 mediated cell adhesion
, World Intellectual Property Organization, , ,

Método de produção 19

Condições de reacção
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  5 min, rt
1.2 Solvents: Dichloromethane ;  2 h, rt
Referência
Thiomaleic Anhydride: A Convenient Building Block for the Synthesis of α-Substituted γ- and δ-Lactones through Free-Radical Addition, Nucleophilic Ring Opening, and Subsequent Thiocarboxylate Manipulation
Crich, David; Rahaman, Yeajur Md., Journal of Organic Chemistry, 2009, 74(17), 6792-6796

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Raw materials

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Preparation Products

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93267-04-0)Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
A844492
Pureza:99%
Quantidade:500g
Preço ($):475.0